molecular formula C20H10ClN3O4S B2685649 (Z)-2-(benzo[d]thiazol-2-yl)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-3-hydroxyacrylonitrile CAS No. 627041-40-1

(Z)-2-(benzo[d]thiazol-2-yl)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-3-hydroxyacrylonitrile

Cat. No.: B2685649
CAS No.: 627041-40-1
M. Wt: 423.83
InChI Key: YCYCUNWBNFBCSO-UYRXBGFRSA-N
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Description

(Z)-2-(benzo[d]thiazol-2-yl)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-3-hydroxyacrylonitrile is a complex organic compound characterized by its unique structure, which includes a benzo[d]thiazole moiety, a furan ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(benzo[d]thiazol-2-yl)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-3-hydroxyacrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde.

    Synthesis of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling of the benzo[d]thiazole and furan rings: This step often involves the use of a coupling reagent such as palladium-catalyzed cross-coupling reactions.

    Introduction of the nitrile group: The nitrile group can be introduced through a reaction with a suitable cyanating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(benzo[d]thiazol-2-yl)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-3-hydroxyacrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(benzo[d]thiazol-2-yl)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-3-hydroxyacrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into cellular processes and pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-2-(benzo[d]thiazol-2-yl)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-3-hydroxyacrylonitrile involves its interaction with molecular targets and pathways within cells. The benzo[d]thiazole moiety may interact with specific proteins or enzymes, modulating their activity. The furan ring and nitrile group can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(benzo[d]thiazol-2-yl)-3-(5-(2-chlorophenyl)furan-2-yl)-3-hydroxyacrylonitrile
  • (Z)-2-(benzo[d]thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)-3-hydroxyacrylonitrile

Uniqueness

(Z)-2-(benzo[d]thiazol-2-yl)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-3-hydroxyacrylonitrile is unique due to the presence of both chloro and nitro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxyprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10ClN3O4S/c21-14-9-11(24(26)27)5-6-12(14)16-7-8-17(28-16)19(25)13(10-22)20-23-15-3-1-2-4-18(15)29-20/h1-9,25H/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYCUNWBNFBCSO-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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